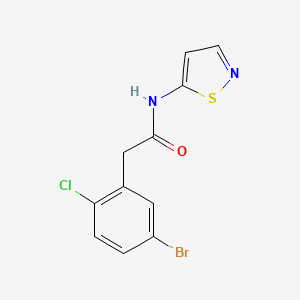![molecular formula C14H16FN5OS B7431894 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone](/img/structure/B7431894.png)
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone, also known as FTY720, is a synthetic compound that was first discovered in the early 1990s. It has been extensively studied for its potential use as an immunosuppressant and as a treatment for various diseases, including multiple sclerosis, cancer, and transplant rejection. In
Mechanism of Action
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone works by binding to sphingosine 1-phosphate (S1P) receptors on the surface of immune cells, preventing them from leaving lymph nodes and entering the bloodstream. This reduces the number of immune cells that can migrate to the central nervous system, where they can cause damage and inflammation. 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone also has other effects on the immune system, including the promotion of regulatory T cell function and the inhibition of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone has been shown to have a wide range of biochemical and physiological effects. In addition to its immunosuppressive effects, it has been shown to have anti-inflammatory, anti-angiogenic, and anti-proliferative effects. It has also been shown to have neuroprotective effects, reducing the damage caused by inflammation in the central nervous system.
Advantages and Limitations for Lab Experiments
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone has several advantages for lab experiments, including its well-defined mechanism of action, its ability to cross the blood-brain barrier, and its stability in vitro. However, there are also some limitations to its use, including its relatively low solubility in water, its potential toxicity at high doses, and the need for specialized equipment to measure its effects on immune cells.
Future Directions
There are several potential future directions for research on 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone. One area of interest is the development of new analogs that may have improved efficacy or reduced toxicity. Another area of interest is the use of 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research into the role of S1P receptors in various diseases, which may lead to new insights into the mechanisms of action of 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone and other S1P receptor modulators.
Synthesis Methods
The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone involves several steps, including the reaction of 2-(1,3-thiazol-5-yl)ethanamine with 1,4-dibromobutane to form 1,4-diazepane. The resulting compound is then reacted with 5-fluoropyrimidine-2-amine to form 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone. The synthesis of 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone has been optimized over the years to increase yield and purity.
Scientific Research Applications
1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone has been extensively studied for its potential use as an immunosuppressant and as a treatment for various diseases. In particular, it has been shown to be effective in the treatment of multiple sclerosis, a chronic autoimmune disease that affects the central nervous system. 1-[4-(5-Fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone works by modulating the immune system, preventing the migration of immune cells to the brain and spinal cord, and reducing inflammation. It has also been studied as a treatment for cancer, transplant rejection, and other autoimmune diseases.
properties
IUPAC Name |
1-[4-(5-fluoropyrimidin-2-yl)-1,4-diazepan-1-yl]-2-(1,3-thiazol-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN5OS/c15-11-7-17-14(18-8-11)20-3-1-2-19(4-5-20)13(21)6-12-9-16-10-22-12/h7-10H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCZRLBHILOSBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)CC2=CN=CS2)C3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[[6-(difluoromethyl)pyrimidin-4-yl]amino]-2-methyl-4H-1,4-benzoxazin-3-one](/img/structure/B7431816.png)
![5-[[4-[(6-Fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431818.png)
![5-[[4-[(6-Chloro-5-fluoropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7431832.png)
![N-[6-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridin-2-yl]-5-ethyl-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B7431833.png)
![5-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(2-methylpropyl)pyrimidin-5-yl]thiophene-2-carboxamide](/img/structure/B7431836.png)
![2-N-[2-[(5-chlorothiophen-2-yl)methyl]pyrazol-3-yl]thiophene-2,5-dicarboxamide](/img/structure/B7431840.png)
![4-cyano-N-[(3,5-dibromopyridin-4-yl)methyl]thiophene-2-carboxamide](/img/structure/B7431847.png)
![2-[(3-fluoro-2-iodophenyl)methyl]-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine](/img/structure/B7431852.png)

![6-cyclopropyl-N-[4-methoxy-3-(2,2,2-trifluoroethoxy)phenyl]pyrimidin-4-amine](/img/structure/B7431872.png)
![5-methyl-3-[(2-phenylpyrazol-3-yl)methylamino]-1H-pyrazole-4-carbonitrile](/img/structure/B7431881.png)
![6,7,8-trifluoro-4-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methylamino]quinoline-3-carbonitrile](/img/structure/B7431892.png)
![N-[1-[5-cyclopropyl-4-[2-[ethyl(methyl)amino]-2-oxoethyl]-1,2,4-triazol-3-yl]piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B7431901.png)
![2-(cyclopropylmethyl)-N-[[3-methyl-1-[3-(1H-1,2,4-triazol-5-yl)propanoyl]pyrrolidin-3-yl]methyl]-1,3-oxazole-4-carboxamide](/img/structure/B7431902.png)